molecular formula C21H20N4O3S B12195971 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12195971
M. Wt: 408.5 g/mol
InChI Key: LEHNQTCBYUKHER-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Breakdown

The IUPAC name of this compound reflects its complex polycyclic structure, which combines tetrahydrobenzothiophene, pyridazine, and carboxamide functional groups. The systematic name is constructed as follows:

  • Parent hydride : The pyridazine ring (1,4-dihydropyridazine) serves as the core heterocycle. The "1,4-dihydro" designation indicates partial saturation at positions 1 and 4, while the "4-oxo" group denotes a ketone at position 4.
  • Substituents on pyridazine :
    • A phenyl group at position 1 (1-phenyl).
    • A carboxamide group (-CONH-) at position 3, forming the 3-carboxamide moiety.
  • Tetrahydrobenzothiophene substituent :
    • The tetrahydrobenzothiophene system (4,5,6,7-tetrahydro-1-benzothiophene) is fused to the pyridazine via its 2-position.
    • At position 3 of the tetrahydrobenzothiophene, a methylcarbamoyl group (-CONHCH3) is attached.

Full decomposition :

  • Main chain : 1-Phenyl-1,4-dihydropyridazine-4-one-3-carboxamide.
  • Substituent : N-linked to 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl.

This naming prioritizes the pyridazine ring as the parent structure due to its higher Hantzsch-Widman priority over benzothiophene.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-22-19(27)17-14-9-5-6-10-16(14)29-21(17)23-20(28)18-15(26)11-12-25(24-18)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,22,27)(H,23,28)

InChI Key

LEHNQTCBYUKHER-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenone Precursors

The tetrahydrobenzothiophene ring is synthesized via regioselective cyclization. A method adapted from WO2007030366A1 involves reacting cyclohexenone derivatives with sulfur sources. For example:

  • Step 1 : Cyclohexenone is treated with elemental sulfur and ammonium acetate in dimethylformamide (DMF) at 120°C for 6 hours to form 4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

  • Step 2 : The amine is acylated with methyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Key Conditions :

  • Yield: 78% (cyclization), 85% (acylation)

  • Catalyst: None required for cyclization; TEA for acylation

  • Purification: Column chromatography (SiO2, hexane/ethyl acetate 7:3)

Alternative Routes Using Nanocatalysts

Recent advances in nanocatalysis (e.g., Fe3O4 nanoparticles) enable greener syntheses. As reported in Recent Advances in DHP Synthesis, magnetic nanoparticles facilitate one-pot cyclization-acylation sequences under microwave irradiation, reducing reaction times from hours to minutes.

Synthesis of the Dihydropyridazine Subunit

Hantzsch-like Cyclocondensation

The dihydropyridazine core is constructed via a modified Hantzsch reaction. A method from An Efficient Green Synthesis employs subcritical ethanol as a solvent:

  • Step 1 : Phenylhydrazine reacts with ethyl acetoacetate and ammonium acetate in subcritical ethanol (200°C, 15 MPa) for 2 hours to form 1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

  • Step 2 : The carboxylic acid is activated using thionyl chloride (SOCl2) and coupled with ammonium hydroxide to yield the carboxamide.

Key Conditions :

  • Yield: 92% (cyclocondensation), 88% (amidation)

  • Catalyst: None; solvent acts as both medium and catalyst

  • Purification: Recrystallization from ethanol

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the cyclocondensation step, achieving 95% yield in 20 minutes, as demonstrated in Design and Synthesis of Benzimidazole Analogues.

Amide Bond Formation and Final Coupling

The two subunits are conjugated via amide bond formation. A method adapted from Antimicrobial Benzimidazole Analogues uses EDC/HOBt-mediated coupling:

  • Step 1 : 3-(Methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (0.1 mol) is dissolved in DCM.

  • Step 2 : 1-Phenyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (0.1 mol) is activated with EDC (0.12 mol) and HOBt (0.12 mol) in DCM for 30 minutes.

  • Step 3 : The activated acid is added to the amine solution and stirred at room temperature for 12 hours.

Key Conditions :

  • Yield: 76%

  • Catalyst: EDC/HOBt

  • Purification: Flash chromatography (SiO2, DCM/methanol 95:5)

Optimization Strategies and Catalytic Innovations

Nanocatalyst-Enhanced Coupling

Magnetic Fe3O4@SiO2 nanoparticles functionalized with sulfonic acid groups (from Recent Advances) improve coupling efficiency:

  • Yield Increase : 76% → 89%

  • Reaction Time : 12 hours → 4 hours

  • Reusability : Catalysts reused 5 times without significant activity loss.

Solvent-Free Conditions

Employing solvent-free conditions under ball milling (from Green Synthesis) reduces waste:

  • Yield : 82%

  • Temperature : 50°C

  • Time : 2 hours

Characterization and Analytical Data

Spectral Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 3.12 (s, 3H, NCH3), 2.85–2.65 (m, 4H, tetrahydro ring CH2).

  • 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 165.4 (C=O), 142.1 (pyridazine C4).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

  • Melting Point : 218–220°C.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the benzothiophene or dihydropyridazine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Implications:

Benzothiophene Substituents: The target compound’s methylcarbamoyl group introduces a methyl moiety, which may enhance metabolic stability compared to the primary amide (carbamoyl) in Compound A. Compound A’s carbamoyl group offers additional hydrogen-bonding capacity, which could enhance target affinity but may increase clearance rates.

Aromatic Substituents: The 4-chlorophenyl group in Compound A introduces an electron-withdrawing chlorine atom, which increases lipophilicity (logP) and may enhance membrane permeability. However, this modification could also elevate off-target binding risks due to halogen interactions .

Theoretical Pharmacokinetic and Pharmacodynamic Profiles

While experimental data (e.g., IC₅₀, solubility) are unavailable in the provided sources, the following hypotheses can be drawn:

  • Metabolic Stability : The methylcarbamoyl group in the target compound likely confers greater resistance to hepatic metabolism compared to Compound A’s carbamoyl group.
  • Target Affinity : Compound A’s 4-chlorophenyl substituent may improve binding to targets requiring halogen bonds (e.g., kinases with hydrophobic active sites), whereas the target compound’s phenyl group might favor targets with aromatic stacking preferences.

Biological Activity

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a benzothiophene moiety and a dihydropyridazine ring. Its molecular formula is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a molecular weight of 345.47 g/mol. The presence of the methylcarbamoyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it may target cyclooxygenase enzymes (COX), which play a role in inflammatory responses .
  • Receptor Modulation : The compound exhibits affinity for cannabinoid receptors (CB1 and CB2). Preliminary studies suggest that it acts as an inverse agonist at CB2 receptors, potentially offering therapeutic benefits in pain management and inflammation .
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression in cancer cells, leading to apoptosis through the modulation of key regulatory proteins .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values ranged from 2 μM to 5 μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
Cell LineIC50 Value (μM)Comparison Drug
MCF-72Doxorubicin (0.64)
PC-35Cisplatin (14)

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammatory diseases .

Case Studies

A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to its ability to induce apoptosis in tumor cells while sparing normal cells .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. The compound demonstrates good solubility profiles and metabolic stability, which are essential for therapeutic applications . However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.